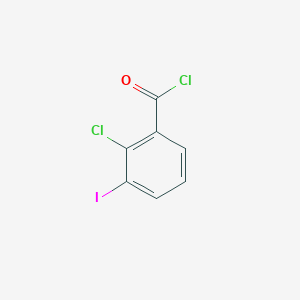

2-Chloro-3-iodobenzoyl chloride

Beschreibung

2-Chloro-3-iodobenzoyl chloride (C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative characterized by a chlorine atom at the 2-position and an iodine atom at the 3-position on the aromatic ring. Its synthesis involves the conversion of 2-chloro-3-iodobenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) . This compound serves as a critical intermediate in radiopharmaceutical chemistry, particularly in the synthesis of the P2X7 receptor-targeted radioligand precursor pre-PTTP, which is used for positron emission tomography (PET) imaging to differentiate lung tumors from inflammation .

The presence of both chlorine and iodine substituents confers unique electronic and steric properties, making it reactive in nucleophilic acyl substitution reactions. Its halogen-rich structure also enhances stability under specific synthetic conditions, a feature exploited in complex organic syntheses.

Eigenschaften

Molekularformel |

C7H3Cl2IO |

|---|---|

Molekulargewicht |

300.90 g/mol |

IUPAC-Name |

2-chloro-3-iodobenzoyl chloride |

InChI |

InChI=1S/C7H3Cl2IO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |

InChI-Schlüssel |

UZWIGVCMZFPLOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)I)Cl)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with methyl 2-aminobenzoate, which undergoes iodination to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group yields 2-chloro-5-iodobenzoic acid, which is then converted to 2-Chloro-3-iodobenzoyl chloride using thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production methods for 2-Chloro-3-iodobenzoyl chloride are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 2-chloro-3-iodobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

2-Chloro-3-iodobenzoic Acid: Formed by hydrolysis of 2-Chloro-3-iodobenzoyl chloride.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-iodobenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of functionalized materials and polymers.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Biological Studies: Used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-iodobenzoyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Iodobenzoyl Chloride

- Structure : Iodine at the 4-position (para to the carbonyl group), lacking chlorine substituents.

- Synthesis : Derived from 4-iodobenzoic acid via thionyl chloride treatment, analogous to the synthesis of 2-chloro-3-iodobenzoyl chloride .

- Reactivity : The para-substituted iodine creates a less sterically hindered environment compared to the meta-chloro substituent in 2-chloro-3-iodobenzoyl chloride. This may enhance reactivity in coupling reactions (e.g., Suzuki-Miyaura) but reduce steric stabilization during nucleophilic substitutions.

- Applications: Primarily used in organic synthesis to introduce the iodobenzoyl moiety into target molecules. Limited evidence links it to radiopharmaceutical applications .

| Property | 2-Chloro-3-iodobenzoyl Chloride | 4-Iodobenzoyl Chloride |

|---|---|---|

| Substituent Positions | 2-Cl, 3-I | 4-I |

| Molecular Weight (g/mol) | 311.36 | 266.45 |

| Key Reactivity | High (Cl and I synergize) | Moderate (I-only activation) |

| Primary Application | Radioligand synthesis | Organic synthesis |

2-Hydroxy-3,5-diiodobenzoyl Chloride

- Structure : Contains hydroxyl (-OH) and two iodine atoms (3,5-positions), differing in functional groups and halogenation pattern.

- The dual iodine substituents enhance steric bulk but may reduce solubility in nonpolar solvents.

| Property | 2-Chloro-3-iodobenzoyl Chloride | 2-Hydroxy-3,5-diiodobenzoyl Chloride |

|---|---|---|

| Functional Groups | Cl, I, COCl | OH, I (x2), COCl |

| Acidity | Low (no -OH) | High (due to -OH) |

| Solubility | Moderate in polar solvents | Low in nonpolar solvents |

3-Chlorobenzaldehyde

- Structure : A benzaldehyde derivative with chlorine at the 3-position, lacking iodine and the acyl chloride group.

- Reactivity : The aldehyde group (-CHO) is more electron-withdrawing than -COCl, but its lower electrophilicity limits utility in acylations. Chlorine at the 3-position provides moderate directing effects in electrophilic substitution.

- Applications: Used in fragrances and agrochemical synthesis. Not suitable for radiopharmaceuticals due to the absence of iodine and acyl chloride functionality .

| Property | 2-Chloro-3-iodobenzoyl Chloride | 3-Chlorobenzaldehyde |

|---|---|---|

| Functional Group | Acyl chloride (-COCl) | Aldehyde (-CHO) |

| Halogenation | Cl, I | Cl only |

| Electrophilicity | High | Moderate |

5-Chloro-2-methoxybenzaldehyde

- Structure : Methoxy (-OCH₃) and chlorine substituents on the aromatic ring.

- Reactivity : The methoxy group is electron-donating, opposing the electron-withdrawing effects of chlorine. This reduces electrophilicity at the carbonyl compared to 2-chloro-3-iodobenzoyl chloride.

Key Research Findings

- Synthetic Utility : 2-Chloro-3-iodobenzoyl chloride’s dual halogenation enables precise regioselective modifications, critical for radioligand synthesis .

- Stability: The iodine atom’s steric bulk and electron-withdrawing nature enhance stability during storage compared to non-halogenated benzoyl chlorides.

- Limitations : High molecular weight and halogen content may complicate purification and increase environmental toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.